

1-Bromo-4-octylbenzene molecular weight and formula

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Compound of Interest

Compound Name: **1-Bromo-4-octylbenzene**

Cat. No.: **B1266205**

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An In-Depth Technical Guide to **1-Bromo-4-octylbenzene**: Synthesis, Reactions, and Applications

Introduction

1-Bromo-4-octylbenzene is an alkylated aryl halide that serves as a versatile and valuable intermediate in organic synthesis. Its unique structure, featuring a reactive bromine atom on an aromatic ring and a long, lipophilic octyl chain, makes it a key building block in the development of liquid crystals, specialized surfactants, and complex molecular architectures for pharmaceutical and agrochemical research.^[1] The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the precise construction of carbon-carbon and carbon-heteroatom bonds.^{[2][3][4]} Simultaneously, the C8 alkyl chain imparts significant nonpolar character, which can be leveraged to modulate physical properties such as solubility, melting point, and self-assembly behavior in target molecules.

This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the core physicochemical properties of **1-Bromo-4-octylbenzene**, robust protocols for its synthesis and purification, and its application in cornerstone synthetic transformations. The methodologies are presented with an emphasis on the underlying chemical principles to ensure both technical accuracy and practical utility.

Core Physicochemical Properties

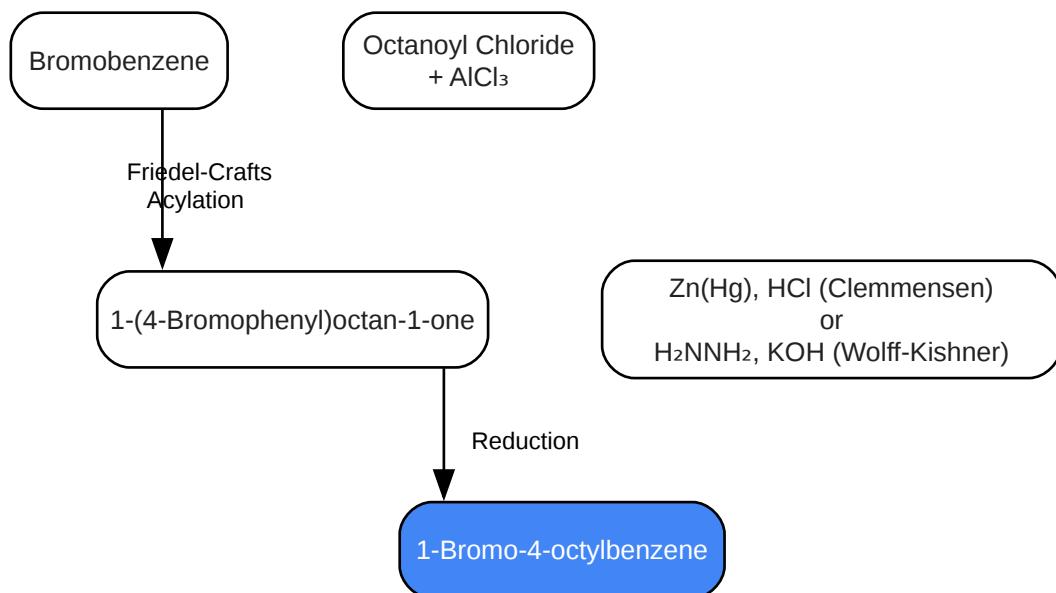
The fundamental properties of **1-Bromo-4-octylbenzene** are critical for its handling, reaction setup, and purification. These are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂₁ Br	[2][5][6]
Molecular Weight	269.23 g/mol	[2][7]
IUPAC Name	1-bromo-4-octylbenzene	[3][5]
CAS Number	51554-93-9	[6]
Appearance	Colorless to light yellow clear liquid	[7][8]
Boiling Point	313.7 °C at 760 mmHg; 125 °C at 1 mmHg	[6][7]
Density	1.133 g/cm ³	[6]
Refractive Index	1.512 - 1.52	[6][7]
Flash Point	176.5 °C	[6]

Synthesis of 1-Bromo-4-octylbenzene

The most common and direct route to synthesizing **1-bromo-4-octylbenzene** is through the Friedel-Crafts acylation of bromobenzene, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. This two-step process is reliable and scalable.

Diagram: Synthesis Pathway

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Caption: Synthesis of **1-Bromo-4-octylbenzene** via Friedel-Crafts acylation and subsequent reduction.

Part 1: Friedel-Crafts Acylation of Bromobenzene

Principle: This reaction is a classic electrophilic aromatic substitution where an acyl group is introduced onto the benzene ring.^[9] The Lewis acid catalyst, aluminum chloride (AlCl_3), coordinates with the acyl halide (octanoyl chloride), generating a highly electrophilic acylium ion.^{[7][10]} The electron-rich bromobenzene ring then attacks this electrophile. Bromine is a deactivating but ortho, para-directing group; due to steric hindrance, the para-substituted product, 1-(4-bromophenyl)octan-1-one, is predominantly formed. Stoichiometric amounts of AlCl_3 are required because the catalyst complexes with the product ketone.^[11]

Experimental Protocol:

- **Setup:** Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a funnel inverted over a beaker of dilute NaOH) to absorb the evolving HCl gas.^[1]
- **Reagents:** In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 eq.) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide. Cool the flask

to 0 °C in an ice bath.

- **Addition:** Add bromobenzene (1.0 eq.) to the flask. Slowly add octanoyl chloride (1.0 eq.) dropwise from the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of starting material.
- **Workup:** Cautiously pour the reaction mixture onto crushed ice containing concentrated HCl. [1] This hydrolyzes the aluminum complexes and quenches the reaction.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
- **Washing:** Combine the organic layers and wash sequentially with 2M NaOH solution, water, and finally with brine.[7]
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-bromophenyl)octan-1-one.

Part 2: Clemmensen Reduction of 1-(4-Bromophenyl)octan-1-one

Principle: The Clemmensen reduction is a classic method for deoxygenating ketones to their corresponding alkanes using amalgamated zinc ($Zn(Hg)$) and concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones that are stable to strong acids.

Experimental Protocol:

- **Catalyst Preparation:** Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the solid with water.
- **Setup:** In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and a co-solvent like toluene.

- Reaction: Add the crude 1-(4-bromophenyl)octan-1-one from the previous step to the flask. Heat the mixture to reflux with vigorous stirring for 4-8 hours. Add additional portions of concentrated HCl periodically to maintain the acidic conditions.
- Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully decant the liquid from the remaining zinc.
- Extraction: Transfer the liquid to a separatory funnel and separate the organic (toluene) layer. Extract the aqueous layer with toluene.
- Washing and Concentration: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **1-Bromo-4-octylbenzene**.

Purification and Characterization

Principle (Trustworthiness): A self-validating protocol requires rigorous purification and characterization to confirm product identity and purity. For a non-polar liquid like **1-Bromo-4-octylbenzene**, vacuum distillation or column chromatography are the methods of choice. Purity is typically assessed by Gas Chromatography (GC) and identity is confirmed by NMR spectroscopy.

Purification Protocol: Column Chromatography

- Slurry Preparation: Dissolve the crude product in a minimal amount of hexane. In a separate beaker, prepare a slurry of silica gel in hexane.
- Column Packing: Pack a chromatography column with the silica slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until it is just above the silica surface.
- Loading: Carefully load the dissolved crude product onto the top of the silica bed.
- Elution: Elute the column with pure hexane. **1-Bromo-4-octylbenzene** is non-polar and should elute quickly. More polar impurities will remain on the column.^[5]
- Fraction Collection: Collect fractions and monitor them by TLC.

- Solvent Removal: Combine the pure fractions and remove the hexane using a rotary evaporator to yield the purified liquid product.

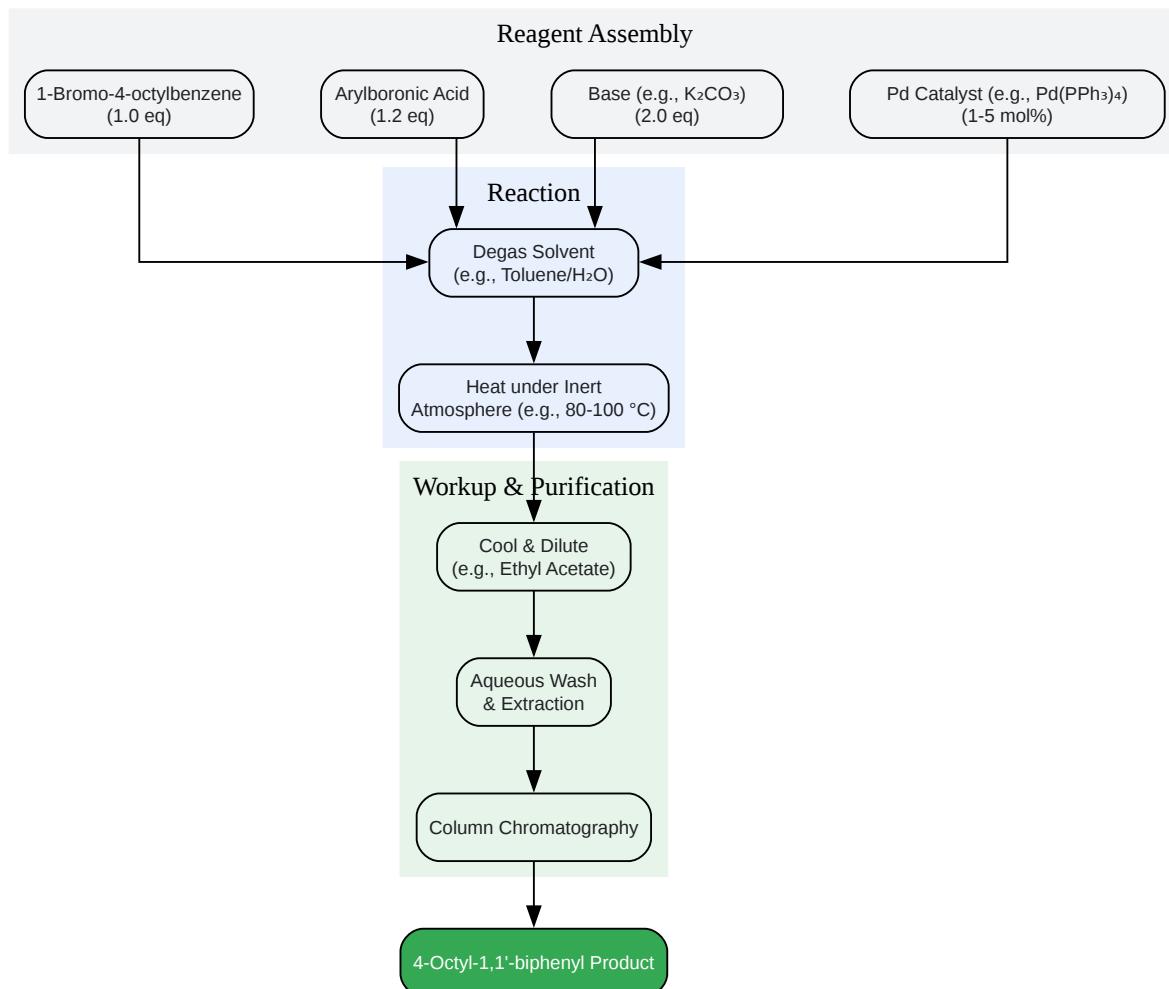
Characterization

- ¹H NMR Spectroscopy: The identity of the compound can be confirmed by ¹H NMR. The expected spectrum would show two doublets in the aromatic region (7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. The aliphatic region would contain a triplet corresponding to the benzylic CH₂ protons (around 2.6 ppm), a series of multiplets for the internal (CH₂)₆ chain (1.2-1.6 ppm), and a triplet for the terminal CH₃ group (around 0.9 ppm).[12]
- Gas Chromatography (GC): The purity of the final product should be assessed by GC. A high-purity sample (>98%) will show a single major peak.[13]

Application in Synthesis: The Suzuki-Miyaura Coupling

1-Bromo-4-octylbenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.[4] This reaction is a cornerstone of modern organic synthesis, particularly in drug discovery for constructing biaryl scaffolds.[14]

Diagram: Suzuki Coupling Workflow

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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Principle (Expertise & Experience):

The Suzuki reaction mechanism involves a catalytic cycle with a Pd(0) species.[\[15\]](#)

- Oxidative Addition: The aryl bromide (**1-bromo-4-octylbenzene**) reacts with the Pd(0) catalyst to form a Pd(II) complex. This is often the rate-limiting step.
- Transmetalation: The boronic acid, activated by a base (e.g., K_2CO_3 , Na_2CO_3), transfers its organic group to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex of the boronic acid, facilitating this step.[16][17]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]

The choice of catalyst, base, and solvent is critical and depends on the specific substrates. A mixture of an organic solvent (like toluene or dioxane) and an aqueous base solution is common.[15]

Experimental Protocol: Synthesis of a 4-Octyl-1,1'-biphenyl Derivative

- Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add **1-bromo-4-octylbenzene** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).[15]
- Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the catalyst.
- Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.
- Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
- Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

- Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[\[15\]](#)
- Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

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